N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine is a compound with the molecular formula C28H45N7. It is known for its potent inhibitory effects on human immunodeficiency virus type 1 (HIV-1) infection. This compound is a derivative of KRH-1636 and has been developed to be orally bioavailable with enhanced anti-HIV-1 activity .
Méthodes De Préparation
The synthesis of N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes the following steps:
Formation of the imidazole intermediates: This involves the reaction of appropriate starting materials under controlled conditions to form imidazole derivatives.
Coupling reactions: The imidazole intermediates are then coupled with other reactants to form the desired product.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.
Analyse Des Réactions Chimiques
N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is used to study the interactions between chemokine receptors and their ligands.
Medicine: It is a potent inhibitor of HIV-1 infection and is being studied for its potential use in treating HIV/AIDS.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Mécanisme D'action
N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine exerts its effects by binding to the CXCR4 receptor, a chemokine receptor involved in the retention and homing of hematopoietic progenitor cells in the bone marrow. By binding to this receptor, this compound inhibits the binding of the natural ligand, stromal cell-derived factor 1 (SDF-1α), thereby blocking the signaling pathways that lead to HIV-1 infection. This compound also inhibits the binding of anti-CXCR4 monoclonal antibodies that recognize the extracellular loops of CXCR4 .
Comparaison Avec Des Composés Similaires
N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine is compared with other CXCR4 antagonists such as AMD3100 and KRH-1636. While AMD3100 binds to the transmembrane region of CXCR4, this compound binds to the extracellular loops of the receptor. This difference in binding sites results in distinct mechanisms of action and efficacy. This compound has been shown to have higher oral bioavailability and more potent anti-HIV-1 activity compared to AMD3100 and KRH-1636 .
Similar compounds include:
AMD3100: A CXCR4 antagonist that binds to the transmembrane region of the receptor.
KRH-1636: A precursor to KRH-3955 with lower oral bioavailability and anti-HIV-1 activity.
Plerixafor: Another CXCR4 antagonist used in the mobilization of hematopoietic stem cells.
Propriétés
Numéro CAS |
675135-77-0 |
---|---|
Formule moléculaire |
C28H45N7 |
Poids moléculaire |
479.7 g/mol |
Nom IUPAC |
N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine |
InChI |
InChI=1S/C28H45N7/c1-5-16-34(17-6-2)19-8-7-18-32(3)21-25-9-11-26(12-10-25)22-35(23-27-29-13-14-30-27)24-28-31-15-20-33(28)4/h9-15,20H,5-8,16-19,21-24H2,1-4H3,(H,29,30) |
Clé InChI |
SHGBVICHXYKTGY-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCCCN(C)CC1=CC=C(C=C1)CN(CC2=NC=CN2)CC3=NC=CN3C |
SMILES canonique |
CCCN(CCC)CCCCN(C)CC1=CC=C(C=C1)CN(CC2=NC=CN2)CC3=NC=CN3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.